molecular formula C10H9BrN4 B12972888 N2-(4-Bromophenyl)pyrimidine-2,5-diamine

N2-(4-Bromophenyl)pyrimidine-2,5-diamine

Cat. No.: B12972888
M. Wt: 265.11 g/mol
InChI Key: WUQZEWJOKUOLKA-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine (B1678525) Derivatives in Chemical Science

The study of pyrimidines, six-membered heterocyclic aromatic rings containing two nitrogen atoms at the first and third positions, has a rich history. The term "pyrimidine" was first introduced by the physicist Pinner in 1885. nih.gov These compounds are not merely synthetic curiosities; they are fundamental to life. The pyrimidine ring system is found in essential natural molecules such as the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA), as well as in thiamine (B1217682) (vitamin B1). nih.gov

While pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, the first laboratory synthesis of a pyrimidine was not achieved until 1879. The systematic study of pyrimidines has since grown into a major branch of organic and medicinal chemistry. nih.gov Their diverse biological activities and therapeutic applications have made them a cornerstone of drug discovery and development. nih.gov

Significance of Pyrimidine Diamine Scaffolds in Synthetic and Medicinal Chemistry

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The addition of amino groups to create pyrimidine diamines further enhances their versatility and biological significance. Diaminopyrimidines are crucial intermediates in the synthesis of various biologically active compounds. google.com

Pyrimidine diamine derivatives are known to exhibit a wide array of pharmacological activities. They are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and gene transcription. nih.govlookchem.com For instance, a series of N2,N4-diphenylpyrimidine-2,4-diamines were identified as potent inhibitors of both CDK2 and CDK9. nih.govlookchem.com This inhibitory action can lead to cell cycle arrest, making these compounds promising candidates for anticancer therapies. nih.gov The development of 2,4-diaminopyrimidine (B92962) derivatives has also been pursued for creating anti-tubercular agents. mdpi.com The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the substituent groups can fine-tune the compound's potency and selectivity for specific biological targets. nih.govlookchem.com

Overview of N2-(4-Bromophenyl)pyrimidine-2,5-diamine as a Compound of Interest

This compound is a specific derivative within the broader class of pyrimidine diamines. Its structure is characterized by a pyrimidine ring with amino groups at the 2 and 5 positions, and a 4-bromophenyl group attached to the amino group at the N2 position. While extensive research on this exact molecule is not widely published, its structural motifs suggest significant potential as a building block in synthetic chemistry and as a pharmacologically active agent. The combination of the proven pyrimidine diamine core with a halogenated phenyl ring makes it a prime candidate for investigation in drug discovery programs.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H9BrN4
Molecular Weight 265.11 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Predicted to have low solubility in water
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4

Note: The properties listed in this table are predicted based on the chemical structure and have not been experimentally verified in published literature.

Current Research Landscape of Bromophenyl-Substituted Pyrimidines

The presence of a bromophenyl group on a pyrimidine ring is a common feature in many compounds developed for medicinal chemistry. This substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research has shown that the 4-bromophenyl moiety is a key component in a variety of potent therapeutic agents.

For example, the drug Macitentan, an orally active dual endothelin receptor antagonist, features a 5-(4-bromophenyl)pyrimidine (B2776488) core structure. acs.orgacs.orgnih.govresearchgate.net In the development of this drug, the 5-bromo substituent on a pyrimidine ring was found to improve the affinity for the target receptor. acs.org Similarly, research into multitargeted receptor tyrosine kinase inhibitors has utilized an N4-(3-bromophenyl)pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the utility of the bromophenyl group in designing potent enzyme inhibitors. nih.gov

Furthermore, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is recognized as an important intermediate in the synthesis of various pharmaceutical and chemical products. researchgate.net These examples underscore the strategic importance of incorporating a bromophenyl group into pyrimidine-based molecules to enhance biological activity and to serve as a versatile handle for further chemical modifications, such as cross-coupling reactions.

Aims and Scope of Academic Research on this compound

Given the established biological importance of both the pyrimidine diamine scaffold and bromophenyl-substituted heterocycles, academic research on this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Medicinal Chemistry Exploration: Using the compound as a lead structure or an intermediate for the synthesis of more complex molecules. Research would likely investigate its potential as an inhibitor of various kinases (such as CDKs or tyrosine kinases), which are common targets for pyrimidine derivatives. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the substitution pattern on the phenyl ring or the pyrimidine core. These studies would aim to understand how structural changes affect the compound's biological activity, selectivity, and physicochemical properties, providing valuable insights for designing more potent and specific drug candidates. nih.govlookchem.com

Biological Evaluation: Screening the compound against a panel of cancer cell lines or other disease models to identify potential therapeutic applications. nih.govnih.gov This would include investigating its mechanism of action, such as its ability to induce cell cycle arrest or apoptosis. nih.govnih.gov

The overarching goal of such research would be to leverage the unique structural features of this compound to develop novel chemical probes or lead compounds for future drug development efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

2-N-(4-bromophenyl)pyrimidine-2,5-diamine

InChI

InChI=1S/C10H9BrN4/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H,12H2,(H,13,14,15)

InChI Key

WUQZEWJOKUOLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=N2)N)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of N2 4 Bromophenyl Pyrimidine 2,5 Diamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

The ¹H NMR spectrum of N2-(4-bromophenyl)pyrimidine-2,5-diamine is expected to reveal several distinct signals corresponding to the different types of protons in the molecule. The 4-bromophenyl group typically presents a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets in the aromatic region (approximately 7.0-8.0 ppm). nih.gov The protons on the pyrimidine (B1678525) ring are anticipated to appear as singlets in the downfield region, with their exact chemical shifts influenced by the electronic effects of the amino substituents. atlantis-press.com

Furthermore, the two amine groups are chemically non-equivalent and are expected to produce separate signals. The secondary amine (N-H) proton, linking the two aromatic rings, will likely appear as a singlet, while the primary amine (NH₂) protons at the C5 position will also produce a singlet. The chemical shifts of these N-H protons can vary and are often broad due to quadrupole effects and chemical exchange.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine-H ~8.0 - 8.5 Singlet 1H
Pyrimidine-H ~7.5 - 8.0 Singlet 1H
4-Bromophenyl-H (ortho to -NH) ~7.3 - 7.6 Doublet 2H
4-Bromophenyl-H (ortho to -Br) ~7.4 - 7.7 Doublet 2H
Secondary Amine (-NH-) Variable (e.g., ~8.5 - 9.5) Broad Singlet 1H

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, a specific number of signals corresponding to each unique carbon atom is expected. The 4-bromophenyl ring should exhibit four distinct signals: one for the carbon atom bonded to bromine (C-Br), one for the carbon bonded to the amino group (C-N), and two for the remaining aromatic carbons. The C-Br signal is typically found around 115-125 ppm. researchgate.net The pyrimidine ring will also show a set of unique signals for its carbon atoms, with those bonded to nitrogen appearing at lower field (higher ppm values). researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Pyrimidine C=N ~155 - 165
Pyrimidine C-NH₂ ~140 - 150
Pyrimidine C-H ~120 - 140
Phenyl C-NH ~140 - 145
Phenyl C-H ~125 - 135

While 1D NMR provides information on the types and environments of atoms, 2D NMR experiments are crucial for establishing the connectivity between them, which is indispensable for an unambiguous structural assignment. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the 4-bromophenyl ring, confirming their ortho relationship. It would also confirm the connectivity between any coupled protons on the pyrimidine ring itself.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for elucidating complex structures, as it reveals correlations between protons and carbons over longer ranges (typically two to three bonds). sdsu.eduyoutube.com This is vital for connecting molecular fragments that are not directly bonded through protons. For the title compound, HMBC would be instrumental in:

Confirming the link between the phenyl and pyrimidine rings by showing a correlation from the secondary amine proton (-NH-) to carbons in both the bromophenyl and pyrimidine rings.

Verifying the positions of substituents on both rings by showing correlations from ring protons to nearby quaternary (non-protonated) carbons.

Table 3: Key Expected 2D NMR Correlations

Experiment Correlating Nuclei Expected Observation Structural Information Confirmed
COSY ¹H ↔ ¹H Cross-peaks between adjacent protons on the bromophenyl ring. Connectivity within the phenyl ring.
HSQC ¹H ↔ ¹³C (1-bond) Cross-peak for each C-H bond. Direct assignment of protonated carbons.
HMBC ¹H (NH) ↔ ¹³C (2-3 bonds) Cross-peaks to carbons on both the pyrimidine and bromophenyl rings. Confirms the N-linkage between the two ring systems.

| HMBC | ¹H (ring) ↔ ¹³C (2-3 bonds) | Cross-peaks to adjacent and quaternary carbons within the same ring. | Confirms substituent positions and ring structure. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a sample.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. ijirset.comrasayanjournal.co.in The N-H stretching vibrations of both the primary and secondary amines typically appear as distinct bands in the 3200-3500 cm⁻¹ region. nih.gov Aromatic C-H stretches are found just above 3000 cm⁻¹, while aromatic C=C and C=N ring stretching vibrations occur in the 1400-1650 cm⁻¹ region. nih.gov The C-Br stretch is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 4: Characteristic FT-IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch ~3350 - 3450
Primary Amine (N-H) Asymmetric & Symmetric Stretch ~3200 - 3400
Aromatic C-H Stretch ~3000 - 3100
C=N / C=C (Aromatic Rings) Stretch ~1400 - 1650
C-N Stretch ~1200 - 1350

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is more sensitive to polar functional groups (like C=O or N-H), Raman spectroscopy is often better for analyzing non-polar, symmetric bonds and heavier atoms. rasayanjournal.co.in In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing vibrations of the aromatic rings and the C-Br stretching vibration, which can produce a strong Raman signal. This provides a more complete vibrational profile of the molecule when used in conjunction with FT-IR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. nih.gov For this compound, HRMS is employed to confirm its molecular formula, C10H9BrN4. The presence of the bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the 79Br and 81Br isotopes.

The theoretical exact masses for the protonated molecule [M+H]+ are calculated and compared with the experimentally observed values. The high accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

Ion Calculated m/z Observed m/z
[C10H10(79)BrN4]+ 265.0087 265.0085

This table is illustrative and based on theoretical calculations for this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass spectrometry. The subsequent fragmentation of the molecular ion provides a unique fingerprint that helps in confirming the structure of the molecule.

The fragmentation of this compound and its derivatives often follows predictable pathways. sapub.org Common fragmentation patterns for related pyrimidine structures involve the cleavage of bonds within the pyrimidine ring and the loss of substituents. sapub.org For instance, the loss of the bromophenyl group or cleavage of the amine functionalities can lead to characteristic fragment ions. The analysis of these fragmentation pathways provides robust confirmation of the connectivity of the atoms within the molecule. nih.gov

Table 2: Potential Fragmentation Ions of this compound

Fragment Ion Proposed Structure
[C4H4N3]+ Pyrimidine core fragment
[C6H4Br]+ Bromophenyl cation

This table presents hypothetical fragmentation ions for N2-(4--Bromophenyl)pyrimidine-2,5-diamine based on common fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about the electronic transitions between energy levels. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The pyrimidine ring and the bromophenyl group are both chromophores that contribute to the UV-Vis spectrum. The conjugation between these two moieties influences the position and intensity of the absorption maxima (λmax). The substitution pattern on the pyrimidine ring and the nature of the substituents can cause shifts in the absorption bands (bathochromic or hypsochromic shifts).

Table 3: Expected UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Transition
Ethanol (B145695) ~280 ~15,000 π → π*

This table provides hypothetical UV-Vis data for this compound based on typical values for similar aromatic and heterocyclic compounds.

Elemental Analysis (CHN/CHN(S)) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared with the molecular formula obtained from mass spectrometry.

For this compound (C10H9BrN4), the theoretical elemental composition can be calculated. The experimental values obtained from a CHN analyzer should be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, to verify the purity and elemental composition of the synthesized compound.

Table 4: Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 45.30 45.25
Hydrogen (H) 3.42 3.45

This table presents theoretical and illustrative experimental data for the elemental analysis of this compound.

Computational Chemistry and Theoretical Analysis of N2 4 Bromophenyl Pyrimidine 2,5 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used for its accuracy in predicting molecular properties. DFT calculations for N2-(4-Bromophenyl)pyrimidine-2,5-diamine involve optimizing its geometry and predicting its spectroscopic behavior.

Geometry optimization is a fundamental computational step to determine the stable three-dimensional arrangement of atoms in a molecule. This process seeks the lowest energy conformation, known as the equilibrium structure. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate the optimal bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

For the pyrimidine (B1678525) ring, a prototypical aromatic compound, high-level calculations combined with rotational spectroscopy have established its equilibrium structure with exceptional accuracy. nih.gov In a study on related pyrimidine derivatives, DFT calculations revealed a non-planar structure with C1 point group symmetry. nih.gov For this compound, the optimization process would precisely define the spatial relationship between the bromophenyl group and the pyrimidine-2,5-diamine core, including the twist angle of the bond connecting the two rings. While specific data for the title compound is not available, the table below shows representative optimized parameters for a similar structure, N-(4-bromophenyl)pyridine-2-carboxamide, determined via DFT.

Table 1: Exemplary Optimized Geometrical Parameters (Bond Lengths and Angles) Note: This data is for a related compound to illustrate typical outputs of geometry optimization.

Parameter Bond Length (Å) Parameter Bond Angle Angle (°)
Bond Length C-Br 1.915 Bond Angle C-N-C 128.5
C-N 1.412 C-C-N 122.1
C=N (pyrimidine) 1.340 N-C-N (pyrimidine) 126.7
C-NH2 1.370 H-N-H 118.0

Data is illustrative and based on typical values for similar molecular fragments.

Following geometry optimization, vibrational analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.gov This calculation determines the frequencies of the normal modes of vibration. The predicted spectra can be compared with experimental FT-IR and FT-Raman data to validate the calculated structure. nih.gov

In a study of the related molecule 2-(4-Bromophenyl)-1H-benzimidazole, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set were employed to calculate vibrational wavenumbers, infrared intensities, and Raman scattering activities. nih.gov A similar analysis for this compound would allow for the assignment of key vibrational modes, such as N-H stretching of the amine groups, C-Br stretching, and the characteristic breathing modes of the pyrimidine and phenyl rings.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, optical properties, and intermolecular interactions. Key insights are derived from analyzing its molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. DFT calculations are a standard method for determining these orbital energies. For instance, a study on a bromophenyl derivative calculated the HOMO, LUMO, and energy gap values to be -5.97 eV, -0.85 eV, and 5.12 eV, respectively, at the B3LYP/6–311++G(d,p)[cc-PVTZ-PP] level of theory. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine-2,5-diamine moiety, while the LUMO may be distributed across the bromophenyl ring.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties Note: Values are based on a representative bromophenyl-containing compound to demonstrate FMO analysis.

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.97 researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.85 researchgate.net

| ΔE (Gap) | HOMO-LUMO Energy Gap (EHOMO - ELUMO) | 5.12 researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. wisc.edu It examines intramolecular delocalization, hyperconjugative interactions, and charge transfer between filled (donor) and empty (acceptor) orbitals. nih.govnih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to indicate different potential values.

Red regions represent the most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue regions correspond to the most positive potential, highlighting electron-deficient areas that are prone to nucleophilic attack.

Green regions show areas of neutral or zero potential. researchgate.net

For this compound, an MEP map would likely show regions of negative potential (red) concentrated around the nitrogen atoms of the pyrimidine ring and the 5-amino group due to their lone pairs of electrons. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amine groups, identifying them as potential sites for hydrogen bonding and nucleophilic interaction. researchgate.net This analysis provides a clear guide to the molecule's reactive behavior and its potential for intermolecular interactions.

Global Reactivity Descriptors and Kinetic Stability Assessment

Global reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in understanding the chemical reactivity and kinetic stability of a molecule. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap (Δε), hardness (η), and the electrophilicity index (ω).

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (Δε) is a key indicator of kinetic stability; a larger energy gap suggests higher stability and lower reactivity. mdpi.com

For related imidazo[4,5-b]pyridine derivatives, DFT calculations have shown that the distribution of HOMO and LUMO orbitals can determine the molecule's charge transfer characteristics. mdpi.com In these systems, the HOMO is often distributed over the fused ring system and the phenyl substituent, while the LUMO is centered on the heterocyclic core. mdpi.com This distribution influences the molecule's reactivity and interaction with other chemical species. The calculated HOMO-LUMO energy gap for these related compounds ranged from 0.105 to 0.177 atomic units. mdpi.com

The kinetic stability of a molecule can be inferred from its hardness (η), which is directly related to the HOMO-LUMO gap. Molecules with a large energy gap are considered "hard," indicating high stability, while those with a small gap are "soft" and more reactive. mdpi.com For instance, in a study of imidazo[4,5-b]pyridine derivatives, a high HOMO-LUMO gap was associated with greater hardness and good nucleophilic properties. mdpi.com

While specific DFT calculations for this compound are not detailed in the provided literature, the principles observed in analogous pyrimidine-based compounds suggest that the presence of the bromophenyl and amino groups on the pyrimidine core would significantly influence its electronic properties and, consequently, its global reactivity descriptors and kinetic stability.

In Silico Predictions for Molecular Interactions (e.g., Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand the binding mechanism of a ligand to its protein target.

Docking studies on various N2,N4-disubstituted pyrimidine-2,4-diamines have been conducted to explore their potential as inhibitors of several protein kinases, which are crucial targets in cancer therapy. nih.gov These studies provide valuable insights into the potential molecular interactions of this compound with similar biological targets.

For example, docking studies of N2,N4-disubstituted pyrimidine-2,4-diamines as cyclin-dependent kinase (CDK) inhibitors revealed that the pyrimidine core often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site. nih.govnih.gov The substituents at the N2 and N4 positions typically occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. nih.gov

In one study, the aminopyrimidine core was shown to be essential for interaction with the hinge region of Polo-like kinase 4 (PLK4). nih.gov Similarly, docking studies of pyrimidine-2,4-diamines as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) have also been performed, demonstrating the utility of this scaffold in targeting infectious disease agents. nih.gov

The following table summarizes the findings from docking studies on related pyrimidine derivatives, which can serve as a reference for predicting the potential interactions of this compound.

Compound ClassProtein TargetKey Interactions
N2,N4-disubstituted pyrimidine-2,4-diaminesCDK2/CDK9Hydrogen bonds with the hinge region of the kinase; hydrophobic interactions with surrounding residues. nih.gov
Pyrimidin-2-amine derivativesPLK4The aminopyrimidine core interacts with the hinge region, while substituents occupy the hydrophobic cavity near the DFG motif. nih.gov
Substituted Pyrimidine-2,4-diaminesPfDHFRThe pyrimidine core acts as a scaffold for interaction within the enzyme's active site. nih.gov
Dihydropyrimidine (B8664642) phthalimide (B116566) hybridsDPP-4The dihydropyrimidine core participates in binding at the active site. mdpi.com

These studies collectively suggest that the pyrimidine-2,5-diamine scaffold in this compound is likely to form crucial hydrogen bonds with the backbone of a target protein, while the 4-bromophenyl group could engage in hydrophobic or halogen bonding interactions within a binding pocket. Such in silico predictions are instrumental in the rational design and optimization of new therapeutic agents.

Chemical Reactivity and Functionalization of N2 4 Bromophenyl Pyrimidine 2,5 Diamine

Electrophilic and Nucleophilic Attack Sites on the Pyrimidine (B1678525) Ring

The pyrimidine ring in N2-(4-Bromophenyl)pyrimidine-2,5-diamine is rendered electron-rich by the presence of two amino groups, which act as powerful activating groups. This enhanced electron density facilitates electrophilic substitution reactions. Conversely, the nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing, creating sites susceptible to nucleophilic attack, particularly when the ring is further activated by electron-withdrawing substituents or when strong nucleophiles are employed.

Electrophilic Attack: The amino groups at the C2 and C5 positions donate electron density to the pyrimidine ring through resonance, thereby activating the ring towards electrophilic attack. The most likely sites for electrophilic substitution are the carbon atoms that are ortho and para to the activating amino groups. In the case of the 2,5-diaminopyrimidine (B1361531) core, the C4 and C6 positions are the most activated and thus the primary sites for electrophilic attack. However, steric hindrance from the adjacent substituents can influence the regioselectivity of these reactions. Studies on related diaminopyrimidine systems have shown that electrophilic substitution, such as halogenation, can occur at available positions on the pyrimidine ring. For instance, iodination of 2,4-diamino-6-substituted pyrimidines with N-iodosuccinimide proceeds readily at the 5-position. mdpi.com

Nucleophilic Attack: While the electron-donating amino groups generally disfavor nucleophilic aromatic substitution (SNAr), the pyrimidine ring's inherent electron deficiency at the carbon atoms adjacent to the ring nitrogens (C2, C4, and C6) can allow for such reactions under specific conditions. The presence of a good leaving group at these positions significantly enhances the feasibility of nucleophilic substitution. For instance, in related chloropyrimidine systems, the chloro group is readily displaced by various nucleophiles. nih.gov In this compound, direct nucleophilic attack on the pyrimidine ring is less probable due to the absence of a suitable leaving group at the activated positions. However, derivatization to introduce such a group could open up pathways for nucleophilic functionalization.

Reactivity of the Bromo-Substituent for Further Functionalization

The bromine atom on the 4-position of the phenyl ring is a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.org This methodology is a powerful tool for introducing a wide range of aryl, heteroaryl, or alkyl groups at this position, thereby enabling the synthesis of a diverse library of analogues.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Where Ar' can be a variety of substituted or unsubstituted aryl or heteroaryl groups.

The efficiency of the Suzuki-Miyaura reaction is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.com Electron-rich boronic acids have been shown to produce good yields in couplings with similar bromophenyl-substituted pyrimidines. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamplesRole
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Facilitates oxidative addition and reductive elimination
Ligand PPh₃, Xantphos, SPhosStabilizes the palladium center and influences reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species
Solvent Toluene, Dioxane, DMF, Acetonitrile/WaterSolubilizes reactants and influences reaction rate

Derivatization Strategies for Analogues with Modified Substituents

The structural motif of this compound offers multiple points for derivatization to generate a wide array of analogues with potentially diverse biological activities. These strategies primarily focus on modifications of the amino groups and the pyrimidine ring itself, in addition to the functionalization of the bromo-substituent as discussed previously.

N-Alkylation and N-Arylation: The amino groups at the C2 and C5 positions can be subjected to alkylation or arylation reactions. These transformations can be achieved using various alkyl or aryl halides in the presence of a base. The relative reactivity of the two amino groups can be influenced by steric and electronic factors, potentially allowing for selective functionalization.

Acylation and Sulfonylation: The amino groups can readily react with acylating or sulfonylating agents, such as acid chlorides or sulfonyl chlorides, to form the corresponding amides and sulfonamides. This allows for the introduction of a wide variety of functional groups that can modulate the compound's physicochemical properties.

Modification of the Pyrimidine Ring: While direct substitution on the pyrimidine ring is influenced by the existing substituents, it is possible to introduce further functionality. For instance, if a halogen were present on the pyrimidine ring, it could serve as a handle for cross-coupling reactions, similar to the bromo-substituent on the phenyl ring. mdpi.com

Table 2: Potential Derivatization Reactions for this compound

Reaction TypeReagents and ConditionsPotential Products
Suzuki-Miyaura Coupling Ar'B(OH)₂, Pd catalyst, baseN2-(4-Arylphenyl)pyrimidine-2,5-diamines
Buchwald-Hartwig Amination R₂NH, Pd catalyst, baseN2-(4-(Dialkylamino)phenyl)pyrimidine-2,5-diamines
N-Alkylation R-X, baseN-alkylated derivatives
N-Acylation RCOCl, baseN-acylated derivatives
Electrophilic Halogenation NBS, NCSHalogenated pyrimidine ring derivatives

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is an important consideration for its synthesis, storage, and application. Like many organic molecules, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

pH and Hydrolytic Stability: Pyrimidine derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. The amino groups may offer some protection against hydrolytic cleavage of the pyrimidine ring. However, extreme pH values could lead to degradation. acs.org

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur, potentially involving the cleavage of the C-Br bond or degradation of the pyrimidine ring.

Photostability: Exposure to ultraviolet (UV) light could potentially lead to photochemical reactions, including the cleavage of the C-Br bond to form radical species. The pyrimidine ring itself can also undergo photochemical transformations.

Oxidative and Reductive Stability: The amino groups are susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives or even polymerization. The bromo-substituent can be removed under certain reductive conditions.

Structure Activity Relationship Sar Studies of N2 4 Bromophenyl Pyrimidine 2,5 Diamine Analogues

Influence of Substituent Modifications on Molecular Conformation and Electronic Properties

The conformation and electronic landscape of N2-(4-Bromophenyl)pyrimidine-2,5-diamine analogues are highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and phenyl rings. Modifications can induce significant changes in the molecule's three-dimensional shape and the distribution of electron density, which in turn dictates its interaction with protein targets.

Furthermore, the electronic properties of substituents play a crucial role. Electron-donating or electron-withdrawing groups on the phenyl ring can modify the pKa of the amine linker and the charge distribution across the aromatic system. In the development of pyrimidine-4-carboxamide (B1289416) inhibitors, optimizing lipophilicity and potency was achieved through careful substituent modification. nih.gov For example, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency, highlighting the impact of conformational constraint. nih.gov Similarly, substituting a morpholine (B109124) with an (S)-3-hydroxypyrrolidine enhanced activity tenfold by reducing lipophilicity. nih.gov These modifications underscore the delicate balance between conformational freedom and electronic character in achieving desired biological outcomes.

Table 1: Effect of Substituent Modification on NAPE-PLD Inhibition

CompoundR1 SubstituentR2 SubstituentR3 SubstituentpIC50Reference
LEI-401 (1)Cyclopropylmethylamide(S)-3-Phenylpiperidine(S)-3-Hydroxypyrrolidine7.14 nih.gov
Analogue 2CyclopropylmethylamideN-MethylphenethylamineMorpholine6.14 nih.gov

Positional Isomerism and its Impact on Intermolecular Interactions

The specific placement of substituents on the aromatic rings, known as positional isomerism, has a profound effect on the intermolecular interactions essential for molecular recognition. Even minor shifts in a substituent's position can dramatically alter a compound's ability to form key hydrogen bonds, van der Waals forces, or halogen bonds with a target protein.

In a series of pyrimidine-4-carboxamide inhibitors, it was observed that while large substituents on the phenyl group were tolerated, this was only the case at the ortho position. nih.gov This suggests that the binding pocket has specific spatial constraints, and only ortho-substituted isomers can adopt a conformation that fits favorably. Substituents at the meta or para positions likely cause steric clashes that prevent optimal binding.

The aminopyrimidine core itself offers strategic points for modification where judicious manipulation can introduce structural diversity. researchgate.net The relative positions of the amino groups and other substituents on the pyrimidine ring dictate the pattern of hydrogen bond donors and acceptors. This pattern is critical for anchoring the ligand within the protein's binding site. For example, in kinase inhibitors, the aminopyrimidine often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov Shifting the position of the amine groups or other substituents can disrupt this vital interaction, leading to a complete loss of activity.

Role of Halogen Substituents in Molecular Recognition

Halogen atoms, such as the bromine in this compound, are not mere passive substituents. They play an active and often crucial role in molecular recognition through various mechanisms, including the formation of halogen bonds. researchgate.net A halogen bond is a non-covalent interaction where an electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or an amide nitrogen in a protein backbone. researchgate.net

The presence of the 4-bromo substituent on the phenyl ring can, therefore, provide an additional, specific interaction point with a biological target, enhancing binding affinity and selectivity. The size and polarizability of the halogen are important; bromine, being larger and more polarizable than chlorine or fluorine, can form stronger halogen bonds. researchgate.net

In silico docking studies of other bromophenyl-containing compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have identified halogen bonds as a major type of electrostatic interaction contributing to binding at their target. mdpi.com This highlights the potential for the bromine atom of this compound to engage in similar stabilizing interactions, which can be a key element in its biological activity profile.

Rational Design Principles for Modulating Binding Affinity and Selectivity

The rational design of analogues of this compound is guided by established principles aimed at optimizing interactions with the target protein to enhance binding affinity and selectivity. A primary strategy involves structure-based drug design, where the three-dimensional structure of the target protein is used to guide modifications.

For kinase inhibitors, a common approach is to design molecules that exploit features of the ATP-binding site. For example, a series of N-phenylpyrimidin-2-amine derivatives were developed as c-Met kinase inhibitors, with docking studies showing a common interaction mode at the ATP-binding site. nih.gov The design process often involves:

Scaffold Hopping: Replacing the core pyrimidine structure with other heterocycles to explore new interaction patterns while maintaining key binding elements. nih.gov

Hinge Binding: Ensuring the pyrimidine core forms one or more hydrogen bonds with the kinase hinge region, a critical anchor point for many inhibitors. nih.gov

Exploiting Hydrophobic Pockets: Introducing lipophilic groups that can occupy nearby hydrophobic pockets in the binding site to increase affinity.

Enhancing Selectivity: Modifying substituents to create interactions with non-conserved amino acid residues among different kinases, thereby achieving selectivity. For instance, in designing Aurora A inhibitors, a single amino acid difference between Aurora A and Aurora B was exploited to achieve high selectivity. acs.org

In the development of CDK9 inhibitors, SAR analysis revealed the importance of the C5-group of the pyrimidine core in conjunction with a bulky substituted aniline (B41778) moiety for achieving high potency and selectivity over other kinases like CDK2. acs.org This iterative process of design, synthesis, and testing allows for the fine-tuning of molecular properties to achieve the desired biological profile.

Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 3cCDK9/cyclin T165 nih.gov
Compound 3gCDK2/cyclin A83 nih.gov
Compound 34ac-Met15.0 nih.gov
Compound 8hPLK46.7 nih.gov

Correlation between In Silico Predictions and Experimental Observations in SAR

The integration of computational (in silico) methods in the drug discovery process has become indispensable for predicting molecular properties and guiding synthetic efforts, thereby reducing costs and time. cmjpublishers.com For SAR studies of this compound analogues, a strong correlation between in silico predictions and experimental results is crucial for validating the computational models and accelerating the design-test-redesign cycle.

Molecular docking is a widely used in silico technique to predict the binding mode and affinity of a ligand to its target protein. Studies on various pyrimidine derivatives have shown that docking simulations can successfully rationalize observed SAR. For instance, docking studies of pyrimidine-4-carboxamides helped to explain why only ortho-substituted phenyl groups were tolerated in the binding pocket. nih.gov Similarly, for a series of tubulin inhibitors, the calculated binding affinities from docking showed a good correlation with their experimentally determined anticancer activities. mdpi.comnih.gov

Beyond binding affinity, computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Predicting these pharmacokinetic and toxicological profiles early in the discovery process helps to prioritize compounds with better drug-like properties for synthesis and further testing. cmjpublishers.com While in silico predictions are powerful, they are most effective when used in conjunction with experimental validation. The iterative feedback loop between computational prediction and experimental observation is a hallmark of modern drug design, enabling a more efficient exploration of the chemical space and the identification of potent and selective lead compounds. nih.govnih.gov

Molecular Interactions and Biological Target Engagement Mechanisms Relevant to Pyrimidine Diamines

Mechanisms of Ligand-Protein Binding

The binding of pyrimidine (B1678525) diamine derivatives to protein targets, such as the active sites of kinases, is a multifaceted process governed by a combination of non-covalent interactions. These interactions collectively stabilize the ligand-protein complex, leading to the modulation of the protein's biological function, typically inhibition.

Hydrogen bonds are crucial for the specific recognition and binding of pyrimidine diamines within the active sites of proteins. nih.gov The pyrimidine ring's nitrogen atoms and the exocyclic amino groups are key hydrogen bond donors and acceptors. brandeis.edu In studies of related pyrimidine derivatives, the aminopyrimidine core has been observed to form critical hydrogen bonds with the hinge region of kinase active sites, a common mechanism for kinase inhibitors. nih.gov For instance, the pyrimidine moiety can form two hydrogen bonds with residues like Phe295 and Arg296 in the mid-gorge pocket of some enzymes. nih.gov The amino groups can also participate in hydrogen bonding; for example, an amine group might form a hydrogen bond with a histidine residue in an active site. nih.gov These networks of hydrogen bonds anchor the inhibitor in a specific orientation, contributing significantly to its binding affinity and selectivity. nih.govscilit.com

Mechanisms of Enzyme Inhibition (e.g., Kinases like CDK2, CDK9, PLK4, PfGSK3, PfPK6, GTSE1)

N2-(4-Bromophenyl)pyrimidine-2,5-diamine belongs to a class of compounds recognized for their potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes. The primary mechanism of inhibition is competitive binding to the ATP-binding site of these enzymes.

Derivatives of N2,N4-diphenylpyrimidine-2,4-diamine have demonstrated potent inhibition of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9, which are key regulators of the cell cycle and transcription. nih.govrsc.orgnih.gov Similarly, aminopyrimidine derivatives have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov

In the context of infectious diseases, pyrimidine derivatives have been identified as dual inhibitors of Plasmodium falciparum kinases PfGSK3 and PfPK6, which are considered essential for the parasite's survival. acs.org Furthermore, a series of pyrimidine-2,4-diamine analogues were found to exert anticancer activity by suppressing the transcription and expression of G2 and S-phase expressed 1 (GTSE1), a protein implicated in cancer cell proliferation. nih.gov

The inhibitory activities of some representative pyrimidine diamine derivatives against various kinases are detailed below.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
N2,N4-disubstituted pyrimidine-2,4-diamine (3c)CDK9/cyclin T165 nih.gov
N2,N4-disubstituted pyrimidine-2,4-diamine (3g)CDK2/cyclin A83 nih.gov
Aminopyrimidine derivative (8h)PLK46.7 nih.gov
Pyrimidine-2,4-diamine analogue (Y18)GTSE1(Suppresses expression) nih.gov

This table presents data for related pyrimidine diamine compounds to illustrate the inhibitory potential of this chemical class.

Nucleic Acid Interactions (e.g., DNA Intercalation)

While protein kinase inhibition is a primary mechanism, the planar, aromatic structure of compounds like this compound suggests a potential for direct interaction with nucleic acids. One such mechanism is DNA intercalation, where the flat aromatic portion of a molecule inserts itself between the base pairs of the DNA double helix. nih.gov Studies on structurally related tetracyclic compounds, such as 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), have confirmed a DNA intercalative binding mode. nih.gov This mode of binding can lead to structural distortions of the DNA, interfering with replication and transcription processes and ultimately triggering cellular stress responses. nih.gov

Additionally, the diamine moieties can interact with the negatively charged phosphate (B84403) backbone of DNA. The presence of a 2-amino group, as in 2,6-diaminopurine, is known to enhance the stability of the DNA duplex by forming an additional hydrogen bond with the complementary base (thymine or uracil). nih.gov

Cellular Pathway Modulation Studies (e.g., Cell Cycle Arrest, Induction of Cell Senescence, DNA Damage Response)

The inhibition of key regulatory kinases and potential interactions with DNA by pyrimidine diamines translate into profound effects on cellular pathways, particularly those governing cell proliferation and survival.

Cell Cycle Arrest: A common outcome of inhibiting CDKs or other cell cycle-related kinases is the arrest of the cell cycle at specific checkpoints. Studies on N2,N4-disubstituted pyrimidine-2,4-diamines showed that active compounds induced cell cycle arrest in the G2/M phase in breast cancer cells. rsc.org Similarly, the GTSE1-targeting pyrimidine diamine analogue Y18 was found to cause robust cell cycle arrest. nih.gov A DNA-intercalating quinoline (B57606) derivative also induced S and G2/M phase arrest in leukemia cells. nih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Induction of Cell Senescence: Beyond immediate cell cycle arrest, some pyrimidine diamine analogues can induce a state of permanent growth arrest known as cell senescence. The active compound Y18, which suppresses GTSE1, was shown to inhibit cancer cell proliferation by inducing robust cell senescence, which was linked to persistent DNA damage. nih.gov

DNA Damage Response (DDR): The engagement of these compounds with their targets can trigger the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and dictates cell fate. mdpi.com The inhibition of kinases involved in the cell cycle can lead to replication stress and the accumulation of DNA damage. mdpi.com Direct DNA intercalation also constitutes a form of DNA damage. nih.gov For example, the pyrimidine-2,4-diamine analogue Y18 was found to induce its anticancer effects through the persistence of DNA damage. nih.gov

Cellular EffectAgent ClassCell LineFindingsReference
Cell Cycle ArrestN2,N4-disubstituted pyrimidine-2,4-diaminesMDA-MB-231 (Breast Cancer)Induction of G2/M phase arrest rsc.org
Cell Cycle ArrestPyrimidine-2,4-diamine analogue (Y18)HCT116 (Colorectal), A549 (Lung)Robust cell cycle arrest nih.gov
Cell SenescencePyrimidine-2,4-diamine analogue (Y18)HCT116, A549Induction of senescence through DNA damage nih.gov
DNA DamagePyrimidine-2,4-diamine analogue (Y18)HCT116, A549Persistence of DNA damage leads to anticancer activity nih.gov
Cell Cycle ArrestPyrimido[4',5':4,5]thieno(2,3-b)quinolineLeukemia cellsArrest at S and G2/M phase nih.gov

Identification and Validation of Specific Molecular Targets

The identification and validation of specific molecular targets are crucial steps in the development of new therapeutic agents. This process involves a combination of computational, biochemical, and cellular assays to determine the precise proteins or pathways with which a compound interacts to elicit a biological response. For the class of pyrimidine diamines, to which this compound belongs, a significant body of research has focused on their potential as kinase inhibitors. However, specific research detailing the molecular targets of this compound is not extensively available in the public domain.

General methodologies for identifying the molecular targets of pyrimidine diamine compounds often include:

Kinase Profiling: Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, compounds like this compound are often screened against a large panel of kinases to identify potential targets. These screens measure the compound's ability to inhibit the activity of each kinase, typically by quantifying the phosphorylation of a substrate.

Computational Docking: Molecular modeling techniques are used to predict the binding of the compound to the active sites of various kinases. These studies help to hypothesize potential interactions and guide further experimental validation.

Cell-Based Assays: Once potential kinase targets are identified, cell-based assays are employed to confirm that the compound's biological effects (e.g., inhibition of cell proliferation) are mediated through the inhibition of the target kinase in a cellular context.

While specific data for this compound is not provided in the searched literature, related pyrimidine diamine structures have been identified as inhibitors of various kinases. For instance, different substituted pyrimidine-2,4-diamines have shown inhibitory activity against cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (Btk). These findings suggest that kinases are a probable class of molecular targets for this compound, though direct experimental evidence is required for confirmation.

Detailed Research Findings

As of the latest available information, specific research findings, including detailed data tables on the molecular targets of this compound, have not been published in the accessible scientific literature. The following tables are therefore presented as illustrative examples of how such data would be typically organized, based on research into closely related pyrimidine diamine compounds.

Table 1: Illustrative Kinase Inhibition Profile for a Pyrimidine Diamine Compound This table is a hypothetical representation and does not reflect actual data for this compound.

Kinase TargetIC50 (nM)Assay Type
CDK2/cyclin AData not availableBiochemical Assay
CDK9/cyclin T1Data not availableBiochemical Assay
BtkData not availableBiochemical Assay
VEGFR2Data not availableBiochemical Assay

Table 2: Illustrative Cellular Activity of a Pyrimidine Diamine Compound This table is a hypothetical representation and does not reflect actual data for this compound.

Cell LineTarget PathwayGI50 (µM)
MDA-MB-231 (Breast Cancer)Cell Cycle ProgressionData not available
HCT116 (Colon Cancer)Cell Cycle ProgressionData not available
Ramos (B-cell Lymphoma)B-cell Receptor SignalingData not available

Further research, including broad kinase screening and cellular mechanism-of-action studies, is necessary to definitively identify and validate the specific molecular targets of this compound and to populate such data tables with factual, experimentally derived values.

Emerging Research Themes and Future Perspectives for N2 4 Bromophenyl Pyrimidine 2,5 Diamine

Development of Advanced Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the pursuit of more efficient, scalable, and environmentally friendly methods continues to be a priority. nih.gov Traditional methods often involve multi-step sequences, such as the condensation of a suitable α,β-unsaturated ketone with a compound like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov However, modern organic synthesis is moving towards more sophisticated approaches.

For a compound like N2-(4-Bromophenyl)pyrimidine-2,5-diamine, advanced synthetic strategies are crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies. Key emerging methodologies include:

Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki and Buchwald-Hartwig reactions are invaluable for creating carbon-carbon and carbon-nitrogen bonds, respectively. For instance, a Suzuki reaction could be employed to introduce various aryl or heteroaryl groups at the 5-position of a brominated pyrimidine core, allowing for extensive exploration of the chemical space around the scaffold. mdpi.com

One-pot reactions: Combining multiple reaction steps into a single procedure without isolating intermediates offers significant advantages in terms of time, resources, and yield. researchgate.net Developing a one-pot synthesis for this compound derivatives would streamline the drug discovery process.

Flow chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients and their intermediates.

Green chemistry approaches: The use of greener solvents, catalysts, and energy sources is a growing trend. nih.gov For pyrimidine synthesis, this could involve solvent-free reactions or the use of catalysts that minimize waste and environmental impact. nih.gov

These advanced methodologies are not merely academic exercises; they are essential tools that enable medicinal chemists to synthesize complex molecules and their derivatives with greater efficiency, which is fundamental to accelerating the pace of drug discovery.

Application of Machine Learning and AI in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from high-throughput screening to intelligent, predictive design. youtube.com For this compound, these computational tools offer a powerful means to navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success.

Key applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, particularly non-linear methods like artificial neural networks (ANN), have shown significant power in developing predictive QSAR models for pyrimidine derivatives. nih.gov These models can establish complex, non-linear relationships between a compound's structural features (descriptors) and its biological activity, such as inhibiting a specific enzyme. nih.gov Such a model for this compound could predict the activity of novel analogs before they are synthesized, saving considerable time and resources.

De Novo Drug Design: Chemical language models (CLMs), inspired by natural language processing, can "learn" the syntax and semantics of chemical structures. youtube.com These models can be trained on large datasets of known bioactive molecules to generate entirely new chemical entities with desired properties. This approach could be used to design novel pyrimidine diamine derivatives optimized for specific biological targets.

Virtual Screening and Docking: AI can enhance traditional virtual screening by predicting how strongly a molecule will bind to a protein target. Molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, are a key part of this process. nih.gov These simulations can help elucidate the binding mode of this compound with potential targets and guide the design of derivatives with improved binding affinity. mdpi.com

The table below illustrates how machine learning models compare in predicting the activity of pyrimidine derivatives, highlighting the superior performance of non-linear methods.

Modeling Method R² (Coefficient of Determination) RMSE (Root Mean Square Error) Predictive Power (Q²) Reference
Multiple Linear Regression (MLR)0.889HigherLower nih.gov
Artificial Neural Network (ANN)0.998LowerHigher nih.gov

This data demonstrates that for complex biological relationships, ANN models offer significantly higher accuracy and predictive capability compared to traditional linear models. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comnih.gov While the specific targets of this compound are not yet fully elucidated, the broader class of pyrimidine derivatives has been shown to exhibit diverse pharmacological activities, suggesting numerous avenues for investigation.

Emerging research focuses on identifying and validating novel targets for these compounds. Potential targets for this compound could include:

Kinases: Protein kinases are a major class of drug targets, particularly in oncology. Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including Janus kinases (JAKs), Focal Adhesion Kinase (FAK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govrsc.org The activity of this compound against a panel of cancer-related kinases would be a critical area of future research.

Cholinesterases: As part of the effort to develop treatments for neurodegenerative diseases like Alzheimer's, pyrimidine diamines have been designed as inhibitors of cholinesterases (AChE and BChE). acs.org

Immune System Receptors: Recent studies have explored purine (B94841) and pyrimidine derivatives as agents that can modulate various receptor sites within the immune system, indicating potential applications in inflammatory and autoimmune diseases. nih.gov

The exploration of these targets could expand the therapeutic potential of this compound beyond a single disease area, opening up possibilities in oncology, neurodegeneration, and immunology.

Design of Next-Generation Pyrimidine Diamine Derivatives for Enhanced Specificity

A central goal in modern drug design is to create molecules with high specificity for their intended target, thereby maximizing efficacy and minimizing off-target effects. For this compound, the design of next-generation derivatives will involve strategic structural modifications to achieve this.

Key design strategies include:

Structure-Based Design: Using high-resolution crystal structures of target proteins, medicinal chemists can design ligands that fit precisely into the binding site. For example, if targeting a kinase, derivatives could be designed to interact with unique residues in the ATP-binding pocket, such as a specific cysteine residue, to confer selectivity over other kinases. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments to identify those that bind weakly to the target. These hits are then grown or linked together to produce a more potent lead compound. This can lead to derivatives with better ligand efficiency and physicochemical properties.

Introduction of Specific Moieties: The properties of the parent compound can be fine-tuned by adding specific chemical groups. For instance, introducing a 4-(morpholinomethyl)phenyl moiety at the N2 position can provide flexibility and improve interactions with active site residues, while N-substituted benzamides at the N4 position can increase hydrogen bonding interactions. mdpi.com Similarly, modifying the aniline (B41778) groups on N2,N4-diphenylpyrimidine-2,4-diamines has been used to improve potency, selectivity, and solubility. nih.gov

The table below summarizes some design strategies and their intended outcomes for pyrimidine diamine derivatives.

Design Strategy Structural Modification Intended Outcome Example Reference
Improve Potency & SolubilityVary anilino groups at the 2- and 4-positions.Enhanced anti-malarial activity and better physical properties. nih.gov
Enhance Kinase SelectivityDesign to interact with unique Cys909 residue in JAK3.High selectivity for JAK3 over other JAK family kinases. nih.gov
Increase Binding InteractionsIntroduce flexible linkers and hydrogen bond donors/acceptors.Improved binding affinity and potency against targets like FAK. mdpi.com
Dual-Target InhibitionCombine pharmacophores for two different targets (e.g., BRD4 and PLK1).A single molecule that can modulate multiple disease pathways. mdpi.com

Integration of Multidisciplinary Approaches in Pyrimidine Research

The journey of a drug from concept to clinic is an inherently multidisciplinary endeavor. chemscene.com The future success of research into this compound and its derivatives will depend on the seamless integration of expertise from various scientific fields.

This integrated approach involves a cyclical process:

Computational Chemistry & Design: AI and molecular modeling are used to design novel compounds and predict their properties. nih.govnih.gov

Synthetic Chemistry: Advanced synthetic methods are employed to create the designed molecules efficiently. nih.govmdpi.com

Chemical Biology & Pharmacology: The synthesized compounds are tested in vitro and in cell-based assays to determine their biological activity, identify their targets, and understand their mechanism of action. rsc.orgacs.org

Structural Biology: Techniques like X-ray crystallography are used to determine the structure of the compound bound to its target, providing crucial insights for the next round of design.

This collaborative feedback loop, which connects computational design with real-world experimental data, is essential for the rational optimization of lead compounds. youtube.comnih.gov By bringing together chemists, biologists, pharmacologists, and computational scientists, the research community can more effectively tackle the complexities of drug discovery and translate the promise of the pyrimidine scaffold into tangible therapeutic benefits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.